molecular formula C24H33N5O2 B2947278 3-cyclopentyl-N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide CAS No. 2034377-52-9

3-cyclopentyl-N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide

Cat. No.: B2947278
CAS No.: 2034377-52-9
M. Wt: 423.561
InChI Key: FCNBUXPHXJGDOM-UHFFFAOYSA-N
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Description

3-cyclopentyl-N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide is a complex organic compound known for its potential applications in medicinal chemistry and pharmaceutical development. The unique structure of this compound includes a cyclopentyl ring, a triazole group, and a piperidine ring, making it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Cyclopentyl Addition: The initial step involves the synthesis of a cyclopentyl derivative, prepared via a Grignard reaction with cyclopentyl bromide and magnesium, followed by appropriate quenching.

  • Triazole Formation: The triazole moiety is synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne, which often occurs under copper(I) catalysis.

  • Coupling Reactions: The piperidine ring is introduced through nucleophilic substitution reactions, typically involving piperidine and an appropriate alkyl halide.

  • Amide Bond Formation: The final coupling involves the formation of the amide bond between the synthesized cyclopentyl derivative and the triazole-piperidine moiety under amide coupling conditions, often using reagents like EDCI or DCC.

Industrial Production Methods: Industrial-scale production of this compound would involve optimizations to enhance yield and purity, focusing on scalable and cost-effective reaction conditions. Large-scale reactions often utilize continuous flow chemistry, automated synthesis platforms, and high-throughput screening for optimization.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: This compound can undergo oxidation reactions, particularly at the piperidine ring, resulting in the formation of N-oxides.

  • Reduction: Hydrogenation can be applied to reduce unsaturated bonds within the compound, often utilizing palladium on carbon catalysts.

  • Substitution: Both nucleophilic and electrophilic substitution reactions are possible at various positions within the compound's structure, depending on the desired modification.

Common Reagents and Conditions

  • Oxidation: Reagents like mCPBA (meta-chloroperbenzoic acid) are common for oxidation.

  • Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.

  • Substitution: Nucleophiles like ammonia or other amines for nucleophilic substitutions and electrophiles like alkyl halides.

Major Products Formed: The primary products depend on the specific reactions undertaken, such as N-oxides from oxidation, reduced derivatives from hydrogenation, and various substituted products from electrophilic or nucleophilic substitutions.

Scientific Research Applications

Chemistry: It’s explored for its versatile reactivity and stability, serving as a building block in synthesis and complex molecule construction.

Biology: The compound's unique structure makes it a candidate for studying biological activity and interaction with biomolecules.

Medicine: It shows potential as a pharmacological agent in drug development, particularly in targeting specific molecular pathways related to diseases.

Industry: Its applications extend to materials science and possibly as a precursor in the synthesis of polymers or other functional materials.

Mechanism of Action

Comparison:

  • Compared to simple triazole or piperidine derivatives, this compound offers enhanced specificity and binding affinity due to its complex structure.

  • Cyclopentyl groups are known to increase hydrophobic interactions, distinguishing it from other cyclic derivatives.

Comparison with Similar Compounds

  • 3-(cyclopentylmethyl)-1H-1,2,4-triazole-5-carboxamide.

  • N-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)-piperidine.

  • 4-ethyl-N-(1-(1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide.

This article offers a comprehensive view of the compound 3-cyclopentyl-N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide, providing insights into its synthesis, reactivity, and applications across various scientific domains.

Properties

IUPAC Name

3-cyclopentyl-N-[1-[1-(4-ethylphenyl)triazole-4-carbonyl]piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N5O2/c1-2-18-7-10-21(11-8-18)29-17-22(26-27-29)24(31)28-15-13-20(14-16-28)25-23(30)12-9-19-5-3-4-6-19/h7-8,10-11,17,19-20H,2-6,9,12-16H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNBUXPHXJGDOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)CCC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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